吲哚-7-甲醛

描述

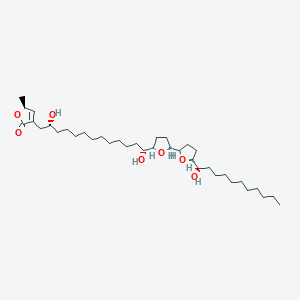

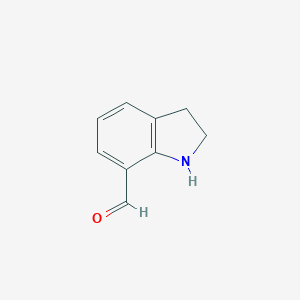

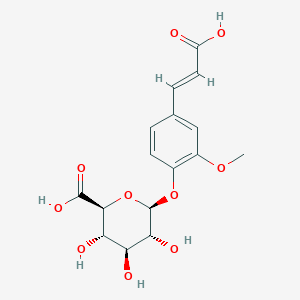

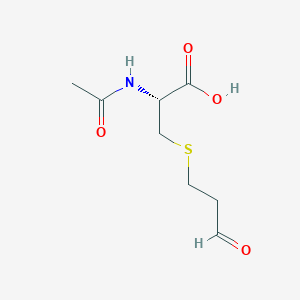

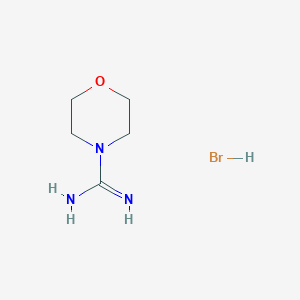

Indoline-7-carbaldehyde is a chemical compound that is part of the indole family, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The specific structure of indoline-7-carbaldehyde includes an aldehyde functional group at the seventh position of the indole ring system. This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and material science.

Synthesis Analysis

Several methods have been developed for the synthesis of indoline-7-carbaldehyde derivatives. One approach involves the direct synthesis of indolizine-1-carbaldehydes through a 1,3-dipolar cycloaddition of phenylpropiolaldehyde with pyridinium ylides, which provides a one-step route to functionalized indolizines under mild conditions . Another method includes the aminocatalyzed cascade synthesis of 1,7-annulated indoles from indole-7-carbaldehyde derivatives and α,β-unsaturated aldehydes, which yields enantioenriched products with good yields and enantioselectivities . Additionally, the π-extension of indoles using acrolein as a linker has been reported to synthesize indolo[3,2-a]carbazole-6-carbaldehydes, demonstrating the versatility of indole derivatives in complex molecule construction .

Molecular Structure Analysis

The molecular structure of indoline-7-carbaldehyde is characterized by the presence of an aldehyde group, which is a key functional group that can undergo various chemical transformations. The indole core itself is a planar and aromatic system that can participate in electrophilic substitution reactions. The position of the aldehyde group at the seventh position allows for unique reactivity patterns and the potential for regioselective metalation, as substituents on the indole ring can significantly influence the outcome of such reactions .

Chemical Reactions Analysis

Indoline-7-carbaldehyde and its derivatives are involved in a variety of chemical reactions. For instance, indol-3-yl-carbaldehyde oximes can react with electrophilic alkenes/alkynes to generate nitrones and isoxazolidines through tandem processes . Dakin oxidation of indole-7-carbaldehydes can lead to the formation of indoloquinones, showcasing the compound's susceptibility to oxidative transformations . Furthermore, indoline-7-carbaldehyde derivatives can be used in a Brønsted acid-catalyzed [4+2]-heterocyclization to synthesize pyrroloquinolines, highlighting the compound's utility in constructing complex heterocyclic cores .

Physical and Chemical Properties Analysis

The physical and chemical properties of indoline-7-carbaldehyde derivatives are influenced by their molecular structure. The aldehyde group is typically reactive, allowing for further functionalization and the formation of various derivatives. The indole core contributes to the compound's aromaticity and planarity, which can affect its photophysical properties. For example, indoline spiropyrans based on a related structure exhibit photochromic and ionochromic properties, which can be exploited for the visual detection of metal ions . The presence of substituents on the indole ring can also modulate the compound's reactivity and physical properties, as seen in the regioselective metalation of 3-indolecarbaldehyde .

科学研究应用

金催化的环异构化反应

Kothandaraman等人(2011年)开发了一种使用金(I)催化的环异构化反应制备1H-吲哚-2-甲醛的方法,这是一类与吲哚-7-甲醛相关的化合物。该方法因其操作简单和高效而显著,产率为70-99% (Kothandaraman et al., 2011)。

对癌细胞系的抗增殖活性

Fawzy等人(2018年)合成了源自1H-吲哚-3-甲醛的新杂环化合物,表现出对人类乳腺癌(MCF-7)和正常小鼠成纤维细胞(BALB/3T3)细胞系的显著抗增殖活性 (Fawzy et al., 2018)。

吲哚-3-甲醛的合成和生物活性

Madan(2020年)报告了吲哚-3-甲醛的诺伊文格尔缩合产物的合成,突出了它们作为抗肿瘤、抗微生物和抗炎症剂的潜力 (Madan, 2020)。

4,7-吲哚醌的合成

Alamgir等人(2008年)展示了从4,6-二甲氧基吲哚-7-甲醛经达金氧化制备6-甲氧基-4,7-吲哚醌的合成。这种合成在研究目的上具有创造结构变化的应用 (Alamgir et al., 2008)。

促进植物根系生长的催化剂

Somei等人(2007年)发现与吲哚-7-甲醛结构相关的2-卤吲哚-3-甲醛促进植物根系生长,在类似戈壁沙漠等地区抵抗荒漠化方面具有应用 (Somei et al., 2007)。

钯催化的吲哚烷基化反应

Shin等人(2015年)描述了一种钯催化的吲哚在C-7位置的氧化烷基化反应,导致7-烷基化吲哚的合成。这种技术提供了一种合成具有多样生物活性的吲哚的新方法 (Shin et al., 2015)。

真菌中的酪氨酸酶抑制剂

Shimizu等人(2003年)从真菌YL185中分离出吲哚-3-甲醛作为酪氨酸酶抑制剂,显示其在抑制B16黑色素瘤细胞中的黑色素产生方面的潜力 (Shimizu et al., 2003)。

氧化异构化形成N-烷基吲哚

Deb等人(2011年)报道了吲哚胺与醛的催化反应产生N-烷基吲哚,展示了吲哚衍生物的新型合成应用 (Deb et al., 2011)。

噻吩并[2,3-b:6,5-b']二吲哚的合成

Jha等人(2014年)开发了一种使用2-(烷基硫基)-吲哚-3-甲醛合成噻吩并[2,3-b:6,5-b']二吲哚的方法,展示了创造复杂吲哚衍生物的新途径(Jha等人,2014年)。

微波辐射增强合成吲哚香豆素

Zahran等人(2010年)探索了微波辐射增强合成吲哚香豆素及其类似物,发现其对人类肝细胞癌细胞系(Hep-G2)具有显著的抗肿瘤活性 (Zahran et al., 2010)。

氨基催化的环级联合成手性富集吲哚

Giardinetti等人(2015年)报告了一种用于手性选择性合成1,7-环并吲哚的级联策略,为合成结构复杂的吲哚衍生物提供了一种新方法 (Giardinetti et al., 2015)。

安全和危害

未来方向

Indoline-7-carbaldehyde has been used as a reactant for the preparation of various compounds, indicating its potential for future applications in chemical synthesis . Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

属性

IUPAC Name |

2,3-dihydro-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJROBXXAXJAJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363222 | |

| Record name | 2,3-Dihydro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indoline-7-carbaldehyde | |

CAS RN |

143262-21-9 | |

| Record name | 2,3-Dihydro-1H-indole-7-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143262-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoline-7-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)

![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)